molecular formula C6H9ClN2O B13673965 5-(Aminomethyl)pyridin-3-ol hydrochloride

5-(Aminomethyl)pyridin-3-ol hydrochloride

Cat. No.: B13673965
M. Wt: 160.60 g/mol
InChI Key: CQDLZAWSHVZTBT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridin-3-ol hydrochloride typically involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the hydroxyl group of the pyridine ring reacts with formaldehyde and ammonia to form the aminomethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale Mannich reactions under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

5-(aminomethyl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c7-2-5-1-6(9)4-8-3-5;/h1,3-4,9H,2,7H2;1H

InChI Key

CQDLZAWSHVZTBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)CN.Cl

Origin of Product

United States

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